Alprenolol

Intrinsic Sympathomimetic Activity ISA β-Adrenoceptor Partial Agonism

Alprenolol is a non-selective β-adrenoceptor antagonist with moderate intrinsic sympathomimetic activity (ISA) and dual 5-HT1A/5-HT1B serotonin receptor antagonism—a unique profile not shared by propranolol, atenolol, or pindolol. Its high lipophilicity (brain-to-blood ratio 16:1) and extensive first-pass metabolism (oral bioavailability ~10-15%) make it an invaluable tool compound for CNS-targeted β-blocker research, prodrug development, and drug-membrane interaction studies. Choose alprenolol for cardiovascular protocols requiring maintained cardiac output or for preclinical investigations of β-adrenergic–serotonergic crosstalk.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 13655-52-2
Cat. No. B1662852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprenolol
CAS13655-52-2
Synonyms1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
Alfeprol
Alpheprol
Alprenolol
Alprenolol Hydrochloride
Aptin
Aptin Duriles
Aptin-Duriles
Aptina
AptinDuriles
Aptine
H 56 28
H-56-28
H5628
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1CC=C)O
InChIInChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
InChIKeyPAZJSJFMUHDSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility1.88e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Alprenolol CAS 13655-52-2: Pharmacological Profile and Baseline Characteristics for Research Procurement


Alprenolol (CAS 13655-52-2) is a non-selective β-adrenergic receptor antagonist that also functions as an antagonist at serotonin 5-HT1A and 5-HT1B receptors [1]. As a small-molecule β-blocker approved for clinical use in hypertension, angina pectoris, and cardiac arrhythmias, alprenolol possesses moderate intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties that distinguish it from ISA-devoid analogs such as propranolol and timolol [2]. The compound exhibits low oral bioavailability (approximately 10-15%) due to extensive first-pass hepatic metabolism, a characteristic shared with propranolol but contrasting with pindolol and practolol [3]. Alprenolol demonstrates high lipophilicity, with a reported human brain-to-blood concentration ratio of 16:1, comparable to propranolol (15:1 to 26:1) and substantially higher than the hydrophilic β1-selective blocker atenolol (0.2:1) [4].

Why Alprenolol Cannot Be Readily Substituted with Other Non-Selective β-Blockers: Evidence for Differentiated Selection


Non-selective β-adrenergic receptor antagonists constitute a heterogeneous class with clinically significant variations in intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity (MSA), serotonin receptor antagonism, and lipophilicity. Alprenolol's unique profile—combining moderate ISA with 5-HT1A receptor antagonism—places it in a distinct functional category separate from ISA-devoid agents such as propranolol and timolol, high-ISA agents such as pindolol, and β1-selective blockers such as metoprolol and atenolol [1]. Unlike propranolol, which lacks ISA, alprenolol produces a measurable intrinsic agonist effect at β-adrenoceptors, mitigating some of the hemodynamic depression characteristic of pure antagonists [2]. Furthermore, alprenolol's dual β-adrenergic and serotonergic antagonism—an attribute not shared by most comparator β-blockers—confers distinct pharmacological properties relevant to cardiovascular and neuropharmacological research applications [3]. These functional differences preclude simple interchangeability and necessitate evidence-based selection criteria.

Alprenolol vs. Propranolol, Metoprolol, and Pindolol: Quantitative Differentiation Evidence for Procurement Decisions


Intrinsic Sympathomimetic Activity (ISA): Alprenolol vs. Propranolol in Chronotropic Response

Alprenolol exhibits moderate intrinsic sympathomimetic activity (ISA), whereas propranolol is devoid of ISA. In anaesthetized, vagotomized cats, alprenolol demonstrated measurable intrinsic agonist activity at cardiac β-adrenoceptors, while propranolol exhibited none at doses up to 0.5 mg/kg i.v. [1]. This functional difference translates to differential hemodynamic outcomes: in hypertensive patients, alprenolol preserves stroke volume during long-term therapy, resulting in a smaller reduction in cardiac index compared to heart rate alone, contrasting with timolol (non-ISA) where cardiac index decreased by 26-32% [2].

Intrinsic Sympathomimetic Activity ISA β-Adrenoceptor Partial Agonism Hemodynamics

5-HT1A Receptor Antagonism: Alprenolol's Dual Pharmacological Target

Alprenolol is distinguished from the majority of β-adrenergic receptor antagonists by its significant antagonist activity at serotonin 5-HT1A and 5-HT1B receptors [1]. Binding affinity data indicate a pKi of 7.7 for rat 5-HT1A receptors (Ki ≈ 20 nM) [2] and pKi of 8.12 for human 5-HT1A receptors [3]. In contrast, propranolol, atenolol, metoprolol, and pindolol do not exhibit comparable 5-HT1A receptor antagonism at therapeutic concentrations. This dual receptor antagonism profile positions alprenolol as a unique tool compound for investigating interactions between adrenergic and serotonergic systems.

5-HT1A Receptor Serotonin Antagonist Non-Selective β-Blocker Neuropharmacology

Membrane-Stabilizing Activity (MSA): Alprenolol Ranked Between Propranolol and Oxprenolol

Alprenolol demonstrates intermediate membrane-stabilizing activity (MSA) among non-selective β-blockers. In fluorescence polarization studies using 1,2-dipalmitoylphosphatidylcholine liposomes and biomimetic membranes, non-selective β-blockers (propranolol, alprenolol, oxprenolol) fluidized membranes, whereas selective β1-blockers (atenolol, metoprolol, esmolol) were inactive [1]. The potency rank order was oxprenolol < alprenolol < propranolol. Membrane-active alprenolol preferentially acted on hydrophobic deeper regions of phospholipid bilayers [2]. This MSA correlates with lipophilicity and may contribute to alprenolol's non-selective β-adrenoceptor blockade profile.

Membrane Stabilizing Activity Lipid Membrane Interaction Fluorescence Polarization Lipophilicity

Bioavailability Limitation: Alprenolol's Low Oral Bioavailability (10-15%) Due to First-Pass Metabolism

Alprenolol exhibits low oral bioavailability, reported at 10-15%, due to extensive first-pass hepatic metabolism [1][2]. This pharmacokinetic property is shared with propranolol (similarly low bioavailability) but contrasts with pindolol and practolol, which are minimally affected by first-pass elimination [3]. The low and variable bioavailability complicates therapeutic dosing and blood concentration control, a consideration documented in patent literature describing prodrug strategies to circumvent this limitation [4].

Bioavailability First-Pass Effect Pharmacokinetics Oral Administration

Comparative Hemodynamics: Alprenolol vs. Metoprolol in Angina Patients During Isometric Exercise

In a study of 12 angina patients, alprenolol (200 mg as Aptin® Durules®) and metoprolol (10-50 mg) were compared for effects on heart rate during sustained handgrip exercise. Metoprolol decreased heart rate by 19-22%, whereas alprenolol did not significantly reduce heart rate under these conditions [1]. However, both drugs significantly reduced the rise in heart rate during handgrip (36-50% reduction). Systolic and diastolic blood pressure were lowered by 6-15% and 8-12%, respectively, with both drugs [2]. This differential heart rate response reflects alprenolol's ISA counteracting the bradycardic effect of β-blockade.

Hemodynamics Angina Pectoris Isometric Exercise Heart Rate Response

β-Adrenoceptor Binding Affinity: Alprenolol vs. Propranolol in Cardiac Tissue

Alprenolol and propranolol exhibit comparable high affinity for cardiac β-adrenergic receptors. In direct binding studies using canine myocardium, the dissociation constant (KD) of (-)-alprenolol was determined to be 7-11 nM, while (-)-propranolol showed a KD of 12 nM [1]. Both compounds demonstrated stereospecific binding, with (-)-isomers being at least two orders of magnitude more potent than (+)-isomers [2]. Binding was rapid (t1/2 <30 sec) and reversible (t1/2 <15 sec). The nearly identical KD values indicate that the primary receptor affinity is not a differentiating factor between these two compounds.

Binding Affinity KD β-Adrenoceptor Radioligand Binding

Optimal Research and Industrial Applications for Alprenolol Based on Differentiated Pharmacological Properties


Cardiovascular Research Requiring β-Adrenoceptor Blockade with Preserved Cardiac Output

In hypertension or angina models where a non-selective β-blocker is required but bradycardia or reduced cardiac output is undesirable, alprenolol is preferred over propranolol or timolol due to its moderate intrinsic sympathomimetic activity (ISA). Evidence from long-term hypertensive patient studies shows alprenolol increases stroke volume and reduces cardiac index less than heart rate alone, whereas timolol (non-ISA) reduces cardiac index by 26-32% [1]. This makes alprenolol suitable for studies where maintaining cardiac output is critical.

Neuropharmacological Studies Investigating β-Adrenergic and Serotonergic Crosstalk

Alprenolol is uniquely qualified as a tool compound for research examining interactions between β-adrenergic and serotonergic systems. Unlike most β-blockers (propranolol, atenolol, metoprolol, pindolol), alprenolol acts as an antagonist at both β-adrenoceptors and 5-HT1A/5-HT1B receptors [2]. With nanomolar affinity for 5-HT1A receptors (rat pKi = 7.7; human pKi = 8.12) [3][4], alprenolol enables simultaneous blockade of both receptor families in studies of anxiety, depression, or cardiovascular-neuronal coupling.

Membrane Interaction and Local Anesthetic Potentiation Research

Alprenolol's intermediate membrane-stabilizing activity (MSA)—ranked between propranolol (highest) and oxprenolol (lowest) among non-selective β-blockers—makes it a useful reference compound for investigating the role of membrane fluidization in β-blocker pharmacology [5]. Unlike β1-selective blockers (atenolol, metoprolol, esmolol), which lack membrane activity, alprenolol preferentially fluidizes hydrophobic deeper regions of phospholipid bilayers. This property is relevant for studies of drug-membrane interactions, anesthetic-sparing effects, and antiarrhythmic mechanisms independent of β-adrenoceptor blockade.

Prodrug Development and Pharmacokinetic Research Targeting First-Pass Metabolism

Alprenolol's low oral bioavailability (10-15%) due to extensive first-pass hepatic metabolism [6] makes it an ideal model substrate for prodrug development and formulation studies aimed at improving bioavailability. Patent literature describes alprenolol derivatives designed to circumvent first-pass elimination [7]. Researchers evaluating novel drug delivery systems or prodrug strategies can use alprenolol as a benchmark compound with well-characterized pharmacokinetic limitations.

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